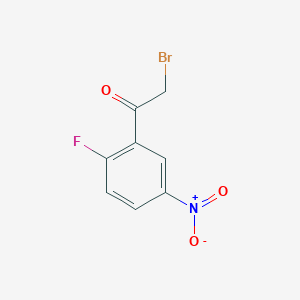
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a brominated ketone derivative that features both fluorine and nitro functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-5-nitroacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-amino-1-(2-fluoro-5-nitrophenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the nitro and fluoro groups can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
The combination of these functional groups makes it distinct from other brominated ethanones and provides unique opportunities for its use in various fields .
Activité Biologique
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant research findings.
- Molecular Formula : C8H6BrFNO3
- Molecular Weight : 232.04 g/mol
- CAS Number : 1427447-05-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and nitro groups enhances its reactivity and binding affinity, making it a candidate for pharmacological applications. The compound has shown potential in:
- Enzyme inhibition : It may inhibit specific enzymes involved in disease pathways.
- Receptor modulation : The compound could interact with receptors, influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of brominated compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific activity of this compound is still under investigation, but its structural analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Fluorinated compounds often display enhanced antimicrobial activity. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The nitro group is particularly noted for its role in enhancing antibacterial efficacy .
Case Studies
- Antitumor Activity
- Antimicrobial Efficacy
Research Findings Summary Table
Propriétés
Formule moléculaire |
C8H5BrFNO3 |
|---|---|
Poids moléculaire |
262.03 g/mol |
Nom IUPAC |
2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)6-3-5(11(13)14)1-2-7(6)10/h1-3H,4H2 |
Clé InChI |
IFXNZSUZPBQTBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















